Apelin Receptor Binding Affinity: Potent Inhibition Relative to Reference Antagonists
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole demonstrates a moderate but specific binding affinity for the human Apelin receptor (APJ), with an IC₅₀ of 4.04 µM [1]. While this potency is lower than that of highly optimized peptide agonists like Apelin-36 (pIC₅₀ = 8.61, EC₅₀ = 20 nM) , it represents a valuable starting point for the development of small-molecule APJ antagonists. The compound's activity is notable within the context of pyridyl-thiazole chemotypes, as it confirms that this scaffold can engage the APJ receptor, a target of significant interest for cardiovascular and metabolic diseases.
| Evidence Dimension | IC₅₀ (Apelin Receptor Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 4.04 µM |
| Comparator Or Baseline | Apelin-36(human) TFA (APJ agonist) - pIC₅₀ = 8.61 (EC₅₀ = 20 nM) |
| Quantified Difference | Approximately 200-fold difference in potency |
| Conditions | Binding assay; human Apelin receptor; source: Sanford-Burnham Center for Chemical Genomics |
Why This Matters
This data establishes the compound as a tractable, small-molecule ligand for the Apelin receptor, a target class where such molecules are relatively rare, thus providing a unique starting point for medicinal chemistry optimization programs.
- [1] BindingDB. (2011). BDBM49381: (3-Methyl-pyridin-2-yl)-(4-pyridin-2-yl-thiazol-2-yl)-amine. Apelin receptor (Human) inhibition data. View Source
